molecular formula C22H16BrClN2O4 B12038242 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B12038242
M. Wt: 487.7 g/mol
InChI Key: LURJJAMMHPXHBO-DHRITJCHSA-N
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Description

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps:

    Formation of the hydrazone: The reaction between 2-bromobenzoyl hydrazine and 2-methoxybenzaldehyde under acidic conditions forms the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone functional groups.

    Reduction: Reduction reactions can target the carbonyl and hydrazone groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted aromatic compounds with halogen or nitro groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving hydrazone and ester functionalities.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate involves interactions with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazone and ester functionalities.

    2-bromophenylhydrazine: Contains the hydrazine group but lacks the ester and methoxy groups.

Uniqueness

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c1-29-20-12-14(13-25-26-21(27)17-4-2-3-5-18(17)23)6-11-19(20)30-22(28)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

LURJJAMMHPXHBO-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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